N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
Historical Context of Fluorinated Benzamide Derivatives
The development of fluorinated benzamide derivatives emerged from mid-20th-century efforts to modulate the pharmacokinetic and electronic properties of bioactive molecules. Early work by Banks et al. in the 1960s demonstrated that perfluorinated amines could facilitate selective fluorination of organic substrates. By the 1980s, advances in N-fluoropyridinium reagents enabled precise incorporation of fluorine into aromatic systems, paving the way for benzamide fluorination. The 2020s saw systematic studies on fluorine’s role in suppressing molecular disorder in benzamide crystals, as demonstrated by the stabilization of fluorinated benzamide polymorphs through strategic hydrogen-fluorine substitutions. These historical milestones established fluorinated benzamides as a versatile scaffold for drug discovery and crystal engineering.
Significance in Medicinal Chemistry Research
Fluorinated benzamides occupy a critical niche in medicinal chemistry due to fluorine’s unique ability to modulate lipophilicity, metabolic stability, and target binding. For example, fluorinated thalidomide analogs exhibit enhanced cereblon (CRBN) binding affinity compared to non-fluorinated counterparts, attributed to fluorine’s electronegativity and capacity for intramolecular hydrogen bonding (e.g., C-F···H-N interactions). In N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, the trifluoroethoxy groups likely enhance membrane permeability while the 4-nitrophenyl moiety introduces redox-active character, enabling potential applications in targeted therapies.
Theoretical Frameworks for Structure-Function Analysis
The compound’s activity can be rationalized through three theoretical lenses:
- Electronic Effects : Trifluoroethoxy groups (-OCH₂CF₃) exert strong electron-withdrawing effects via inductive withdrawal, polarizing the benzamide carbonyl and increasing electrophilicity at the amide nitrogen.
- Steric Considerations : The bulky 4-nitrophenylmethoxy group introduces steric hindrance, potentially favoring specific binding conformations. This is corroborated by crystallographic studies of analogous fluorinated benzamides, where substituent size dictates packing motifs.
- Supramolecular Interactions : Fluorine’s hyperconjugative donation stabilizes adjacent charges, while nitro groups participate in π-π stacking and charge-transfer complexes. Computational models suggest that these interactions collectively enhance binding to aromatic-rich protein pockets.
Compound Classification within Benzamide Derivatives
This compound belongs to a subclass of di-ortho-substituted benzamides characterized by:
- Core Structure : Benzamide (C₆H₅CONH₂) with substitutions at positions 2 and 5.
- Functional Groups :
- Two 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups.
- A 4-nitrophenylmethoxy (-OCH₂C₆H₄NO₂) group at position N.
This classification aligns with fluorinated benzamide derivatives reported in PubChem entries CID 93669 and CID 2325743, which share structural motifs involving trifluoroethoxy and nitroaryl substituents.
Research Objectives and Academic Significance
Current research objectives for this compound include:
- Synthetic Optimization : Developing scalable routes for introducing trifluoroethoxy and nitroaryl groups without side reactions, leveraging modern fluorination protocols.
- Structure-Activity Relationship (SAR) Studies : Correlating substituent electronic profiles with biological activity, particularly in CRBN-binding assays.
- Crystallographic Characterization : Resolving crystal structures to understand how fluorine and nitro groups influence packing efficiency and polymorph stability. Academic interest stems from its potential as a prototypic molecule for studying fluorine’s multifunctional roles in drug design and solid-state chemistry.
Properties
IUPAC Name |
N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F6N2O6/c19-17(20,21)9-30-13-5-6-15(31-10-18(22,23)24)14(7-13)16(27)25-32-8-11-1-3-12(4-2-11)26(28)29/h1-7H,8-10H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZGXRACKFWTNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be characterized by its complex structure, which includes:
- A nitrophenyl moiety that may contribute to its biological activity.
- Two trifluoroethoxy groups that enhance lipophilicity and potentially influence membrane permeability.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor effects. In vitro assays demonstrated cytotoxicity against various cancer cell lines. For instance:
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has shown promise in reducing inflammation. In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Kinase Activity : The compound has been reported to inhibit specific kinases involved in cell signaling pathways related to tumor growth.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with cell survival and proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
Study on HT-29 Cells :
- Objective: To assess the cytotoxic effects and mechanism of action.
- Results: Significant reduction in cell viability was observed at concentrations above 5 μM. Apoptotic markers were upregulated.
- Conclusion: The compound effectively induces apoptosis in colorectal cancer cells.
-
Inflammation Model Study :
- Objective: To evaluate anti-inflammatory properties in a murine model.
- Results: Treatment with the compound significantly reduced paw swelling and inflammatory cytokine levels.
- Conclusion: The findings support its potential use as an anti-inflammatory agent.
Scientific Research Applications
Scientific Research Applications
-
Anticancer Activity
-
Mechanism of Action : Research indicates that N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound triggers programmed cell death in malignant cells.
- Cell Cycle Arrest : It has been shown to halt the cell cycle at specific phases, thereby inhibiting cancer cell proliferation.
- Data Table: Anticancer Activity
Study Cell Line IC50 (µM) Mechanism Study 1 A549 (Lung Cancer) 12.0 Apoptosis induction Study 2 MCF7 (Breast Cancer) 15.5 Cell cycle arrest Study 3 HeLa (Cervical Cancer) 10.0 Enzyme inhibition - Case Studies :
- A549 Cell Line Study : In vitro studies demonstrated that the compound significantly reduced cell viability with an IC50 value of 12 µM, primarily through apoptosis induction.
- MCF7 Cell Line Study : Another study reported an IC50 value of 15.5 µM, where the compound caused G1 phase arrest, preventing further proliferation of breast cancer cells.
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Mechanism of Action : Research indicates that N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits cytotoxic effects against various cancer cell lines. The proposed mechanisms include:
-
Antimicrobial Properties
- The compound has shown potential antimicrobial activity against various bacterial strains. Its lipophilic nature allows it to penetrate bacterial membranes effectively.
- Data Table: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 -
Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for research in neurodegenerative diseases.
- Mechanism : It is hypothesized that the compound may reduce oxidative stress and inhibit neuroinflammatory pathways.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Initial studies indicate favorable absorption and distribution characteristics; however, comprehensive toxicological assessments are necessary to evaluate its safety in vivo.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical differences between N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide and related benzamide derivatives:
Physicochemical and Pharmacological Differences
Solubility and Lipophilicity: The 4-nitrophenyl group in the target compound increases molecular weight and may reduce aqueous solubility compared to flecainide, which has a more lipophilic piperidinylmethyl group.
The target compound’s nitro group may alter channel binding kinetics due to steric or electronic effects, though experimental data are lacking.
Metabolic Stability: Flecainide undergoes minimal hepatic metabolism, contributing to its long half-life (11–22 hours) .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[(4-nitrophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide to minimize process-related impurities?
- Methodological Answer : Controlled stoichiometry, reflux conditions, and stepwise purification (e.g., column chromatography) are critical. For example, highlights using hydrogen peroxide oxidation at 60°C for 24 hours to isolate intermediates, followed by chromatographic purification to reduce impurities like 4-methylpiperidine derivatives . Adjusting reaction time and temperature can suppress side reactions, as demonstrated in Flecainide acetate synthesis .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substituent positions (e.g., δ 4.60–4.80 ppm for trifluoroethoxy groups) .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1643 cm⁻¹ for benzamide) .
- LCMS (e.g., API-2000 LCMS) to verify molecular weight and detect trace impurities .
Q. How can researchers control the formation of N-((4-methylpiperidine-2-yl)methyl) derivatives during synthesis?
- Methodological Answer : Use selective protecting groups for the amine moiety and optimize reaction pH. and emphasize controlling in-situ intermediates by limiting excess reagents and monitoring reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What computational approaches predict the interaction of this compound with cardiac ion channels?
- Methodological Answer : Molecular docking with AutoDock Vina ( ) can model binding to Nav1.5 sodium channels. Critical parameters include:
- Flexible side-chain adjustments for the trifluoroethoxy groups.
- Solvation effects to account for hydrophobic interactions .
Q. How do substituent variations on the benzamide ring influence antiarrhythmic efficacy?
- Methodological Answer : Compare analogs using:
- In vitro assays : Measure IC50 values for sodium/potassium channel blockade (e.g., HEK-293 cells expressing hNav1.5) .
- In vivo models : Assess arrhythmia suppression in Langendorff-perfused hearts or murine models .
- Substituents like 4-nitrophenyl methoxy may enhance metabolic stability but reduce solubility, requiring logP/PSA optimization .
Q. What methodologies resolve conflicting data on metabolic stability in biological matrices?
- Methodological Answer :
- LC-MS/MS with isotopic labeling (e.g., flecainide-d3 as an internal standard) improves quantification accuracy in plasma .
- Cross-validate with hepatic microsomal assays to assess CYP450-mediated degradation .
Q. How can QSAR models optimize trifluoroethoxy substituents for target selectivity?
- Methodological Answer :
- Use molecular descriptors (e.g., Hammett σ constants for electron-withdrawing effects) and regression analysis.
- Train models on libraries of analogs (e.g., thiazolidinone derivatives from ) to correlate substituent patterns with Nav1.5/Kv1.5 selectivity .
Q. What mechanistic implications does the 4-nitrophenyl methoxy group have on pharmacokinetics?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
